(Rac)-ZLc-002 -

(Rac)-ZLc-002

Catalog Number: EVT-10963832
CAS Number:
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (Rac)-ZLc-002 is characterized by a multi-step process that incorporates various organic synthesis techniques. One common method involves the formation of a chiral intermediate followed by subsequent reactions to yield the final product. Specific details about the reaction conditions often include:

  • Reagents: Commonly used reagents may include chiral auxiliaries or catalysts that facilitate the formation of the desired stereoisomer.
  • Reaction Conditions: Temperature, pressure, and solvent choice are critical in optimizing yield and purity.
  • Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate (Rac)-ZLc-002 from by-products and unreacted materials.
Molecular Structure Analysis

The molecular structure of (Rac)-ZLc-002 can be described using standard chemical notation. It consists of various functional groups that contribute to its biological activity. The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific arrangement of these atoms defines its stereochemistry and impacts its interaction with biological targets.

Structural Data

  • Molecular Weight: Approximately 300 g/mol (exact value may vary based on specific isomer).
  • Crystallography: X-ray crystallography studies may provide insights into the precise three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis

(Rac)-ZLc-002 participates in various chemical reactions typical of organic compounds. Notable reactions include:

  • Nucleophilic Substitution: This reaction type can occur at electrophilic centers within the molecule.
  • Hydrolysis: Under certain conditions, (Rac)-ZLc-002 can undergo hydrolysis to yield simpler compounds.
  • Reduction/Oxidation Reactions: These reactions may alter functional groups within (Rac)-ZLc-002, affecting its pharmacological properties.

The detailed mechanisms of these reactions often involve intermediates that are critical for understanding the compound's reactivity.

Mechanism of Action

The mechanism of action for (Rac)-ZLc-002 primarily relates to its effects on neurotransmitter systems in the brain. Research indicates that it may exert anxiolytic-like effects through modulation of gamma-aminobutyric acid receptors or other related pathways.

Process and Data

  • Pharmacodynamics: Studies have shown that systemic administration leads to significant behavioral changes indicative of reduced anxiety levels.
  • Dose Response: Effective doses have been identified in preclinical studies, typically ranging from 40 to 80 mg/kg/day over a specified duration .
Physical and Chemical Properties Analysis

(Rac)-ZLc-002 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stability under various environmental conditions (light, temperature) should be assessed for practical applications.

Relevant Data

  • Melting Point: Specific melting point data would be determined through laboratory analysis.
  • pH Sensitivity: The compound's behavior in different pH environments can affect its solubility and reactivity.
Applications

(Rac)-ZLc-002 has potential applications in scientific research, particularly in pharmacology:

  • Anxiolytic Research: Its primary application is in studying anxiety disorders and developing new therapeutic agents.
  • Neuroscience Studies: It serves as a tool for understanding neurotransmitter systems and their role in mood regulation.
Molecular Target Identification and Characterization

nNOS-NOS1AP Protein-Protein Interaction Complex

(Rac)-ZLc-002 is characterized as a selective inhibitor of the protein-protein interaction (PPI) between neuronal nitric oxide synthase (nNOS) and its adaptor protein NOS1AP (nitric oxide synthase 1 adaptor protein). This PPI interface is critical for propagating excitotoxic signaling pathways implicated in neuropathic pain, inflammatory nociception, and tumor cell viability suppression when synergized with chemotherapeutic agents like paclitaxel [2]. Mechanistically, (Rac)-ZLc-002 disrupts the co-immunoprecipitation of full-length NOS1AP with nNOS in cortical neurons and HEK293T cells at 10 µM concentrations, though it exhibits no activity in cell-free AlphaScreen binding assays, suggesting a cellular context-dependent mechanism [2].

Structural Determinants of nNOS/NOS1AP Coupling

The nNOS-NOS1AP interaction is governed by two distinct but cooperative motifs within NOS1AP:

  • An internal ExF motif (residues 429-431 in humans) facilitating primary docking.
  • A C-terminal PDZ ligand motif (residues -9 to -1; DSLDDEIAV in rodents) exhibiting weak independent affinity [3].

Native NOS1AP[400–506] binds nNOS with high affinity (Kd ~0.8 µM) due to concerted action between these motifs. Structural studies reveal that the ExF motif anchors NOS1AP to nNOS, while the PDZ ligand stabilizes the complex by occupying the nNOS-PDZ pocket. This dual-motif engagement induces a conformational change in nNOS, efficiently excluding alternate PDZ ligands like PSD95-PDZ2 [3]. Denaturation of NOS1AP[400–506] disrupts motif cooperativity, reducing PDZ pocket occlusion by 30-fold despite only a 3-fold drop in overall affinity, underscoring the role of tertiary structure in functional inhibition [3].

Table 1: Structural and Functional Properties of nNOS-NOS1AP Interaction

ParameterNative NOS1AP[400-506]Denatured NOS1AP[400-506]
Binding Affinity (Kd)~0.8 µM~2.4 µM
PDZ Pocket OcclusionHigh (IC50 ~0.8 µM)Reduced 30-fold
ExF Motif DependenceRequired for high affinityRetains partial binding
PDZ Ligand ContributionSynergistic (5-fold ↑ affinity)Non-cooperative

Allosteric Modulation Mechanisms

(Rac)-ZLc-002 operates via allosteric disruption rather than direct orthosteric competition. While it fails to dissociate pre-formed nNOS-NOS1AP complexes in vitro, it prevents complex assembly in cellular environments by:

  • Conformational destabilization: Altering nNOS dynamics to reduce NOS1AP accessibility.
  • Motif decoupling: Disrupting communication between the ExF and PDZ motifs without denaturing either domain [3].This allostery explains its selectivity for nNOS-bound NOS1AP over isolated PDZ domains and its inactivity in acellular assays. The compound essentially "locks" nNOS in a conformation suboptimal for NOS1AP engagement [1] [2].

Rho GTPase Signaling Cross-talk (Cdc42/Rac Pathways)

(Rac)-ZLc-002 indirectly influences cytoskeletal dynamics through crosstalk between nNOS-NOS1AP signaling and Rho GTPase networks. Chronic stress or NMDA receptor activation elevates nNOS-NOS1AP activity, which augments Rac1/2 GTP loading via unknown intermediaries. (Rac)-ZLc-002 attenuates this pathway, reducing Rac-mediated NADPH oxidase assembly and ROS production [2] [4].

CRIB Motif-Dependent Effector Proteins

The Cdc42/Rac Interactive Binding (CRIB) motif is a conserved 16-residue sequence in effector proteins (e.g., WASP, PAK1) that selectively binds active GTP-bound Cdc42 or Rac. Key features:

  • WASP regulation: WASP autoinhibition is relieved by Cdc42-GTP binding to its CRIB motif. (Rac)-ZLc-002 reduces Rac activity, indirectly potentiating Cdc42-WASP signaling at endocytic sites [10].
  • CRIB plasticity: Mutational studies show WASP CRIB mutants retain Arp2/3 activation but fail to spatially restrict Rac-GTP, causing ectopic Rac activation at cell rear uropods [10].
  • GTPase selectivity: CRIB effectors discriminate between Rac and Cdc42 via residues flanking the core motif. (Rac)-ZLc-002’s suppression of Rac-GTP pools thus spares Cdc42-specific functions [5] [10].

Table 2: CRIB Effectors in nNOS-NOS1AP/Rac Cross-talk

EffectorGTPase SpecificityFunctionImpact of (Rac)-ZLc-002
WASPCdc42 > RacArp2/3 activation, endocytosisIndirect ↑ via Rac suppression
PAK1Rac/Cdc42Kinase signaling, cytoskeletal remodeling↓ due to reduced Rac-GTP
IQGAPRac/Cdc42Actin cross-linkingContext-dependent modulation

Downstream Cytoskeletal Remodeling Pathways

By uncoupling nNOS-NOS1AP from Rac activation, (Rac)-ZLc-002 impacts:

  • Podosome organization: Rac1/2 are essential for podosome patterning into sealing zones (SZ) in osteoclasts via Arp2/3 recruitment. Loss of Rac activity disrupts SZ maturation, impairing bone resorption [6].
  • Phagosomal NADPH assembly: Rac2 localizes to phagosomes and assembles NOX2 components. (Rac)-ZLc-002 may attenuate ROS-driven pain signaling by limiting Rac2-GTP availability [4].
  • Front-rear polarity: Dysregulated Rac activation in WASP-deficient cells causes aberrant pseudopods at uropods. By modulating Rac-GTP pools, (Rac)-ZLc-002 could stabilize polarity in neural cells [10].

Selectivity Profiling Against Related PDZ Domains

PDZ domains typically bind C-terminal peptides via a conserved GLGF motif forming an antiparallel β-sheet. (Rac)-ZLc-002 exhibits >50-fold selectivity for nNOS-PDZ over other domains (PSD95, ZO1) due to:

Binding Pocket Topology

nNOS-PDZ possesses a unique αB helix and βB/βC loop that accommodates NOS1AP’s internal ExF motif alongside its C-terminal ligand. This extended interface is absent in single-motif PDZ domains [3] [7].

Conformational Induction Mechanism

Unlike canonical PDZ inhibitors (e.g., peptidic EIAV mimetics), (Rac)-ZLc-002 exploits allosteric sites to:

  • Induce a "closed" PDZ conformation incompatible with ligand docking.
  • Disrupt motif cooperativity without blocking the peptide-binding groove [3] [7].

Specificity Validation

In vitro profiling confirms no inhibition of:

  • PSD95-PDZ2/NOS1AP pulldown.
  • ZO1-PDZ/ligand interactions [3].

Table 3: PDZ Domain Selectivity Profile of (Rac)-ZLc-002

PDZ DomainLigandInhibition by (Rac)-ZLc-002Structural Basis
nNOSNOS1AP[400-506]IC50 ~1 µMDual-motif engagement site
PSD95-PDZ2NOS1AP C-terminusNoneLacks ExF interaction surface
ZO1Claudin C-terminusNoneCanonical peptide-binding only

Properties

Product Name

(Rac)-ZLc-002

IUPAC Name

methyl 2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)

InChI Key

BWPKYDAJBOUZDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CC(=O)OC

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